molecular formula C7H9ClN2S B13636431 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine

4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine

Cat. No.: B13636431
M. Wt: 188.68 g/mol
InChI Key: XOBZBDHJTMLJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2S. This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-pyrimidinamine with methylthiomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, and organic solvents like dichloromethane.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated pyrimidines.

Scientific Research Applications

4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its antiviral or antibacterial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
  • 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine
  • 6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one

Uniqueness

4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chloro and methylsulfanyl group makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

4-chloro-6-methyl-2-(methylsulfanylmethyl)pyrimidine

InChI

InChI=1S/C7H9ClN2S/c1-5-3-6(8)10-7(9-5)4-11-2/h3H,4H2,1-2H3

InChI Key

XOBZBDHJTMLJMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CSC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.